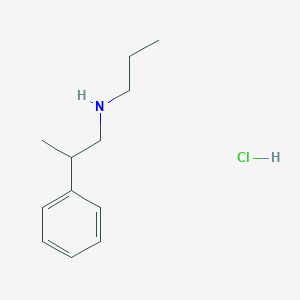
(2-苯丙基)(丙基)胺盐酸盐
描述
“(2-Phenylpropyl)(propyl)amine hydrochloride” is a chemical compound with the molecular formula C12H19N . It is also known by other names such as 2-phenylpropan-1-amine hydrochloride, beta-methylphenethylamine hydrochloride, and 2-phenyl-1-propylamine hcl .
Synthesis Analysis
The synthesis of “(2-Phenylpropyl)(propyl)amine hydrochloride” can be achieved through transaminase-mediated synthesis. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . Other methods include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide .Molecular Structure Analysis
The molecular structure of “(2-Phenylpropyl)(propyl)amine hydrochloride” consists of a phenyl group (a benzene ring), a propyl group (a three-carbon chain), and an amine group (a nitrogen atom with a lone pair of electrons). The hydrochloride part indicates that the compound forms a salt with hydrochloric acid .Chemical Reactions Analysis
Amines, including “(2-Phenylpropyl)(propyl)amine hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, alkylation reactions with alkyl halides, and reactions with prochiral ketones to form disubstituted 1-phenylpropan-2-amine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-Phenylpropyl)(propyl)amine hydrochloride” include its molecular weight, which is approximately 171.668 g/mol . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学研究应用
阿尔茨海默病研究
- N-(正丙基)-N-(4-吡啶基)-1H-吲哚-1-胺盐酸盐 (HP 749, I),与 (2-苯丙基)(丙基)胺盐酸盐相关的化合物,被研究其作为阿尔茨海默病治疗剂的潜力。在药代动力学研究中,它显示出显着的吸收和代谢 (Hsu 等,1991)。
多巴胺受体研究
- 合成了与本化合物在结构上相关的 2-(4-氯-3-羟苯基)乙胺的衍生物,并将其评估为多巴胺受体配体。这些衍生物对多巴胺受体亚型表现出不同程度的亲和力和选择性,表明在神经科学和药理学中具有潜在应用 (Claudi 等,1992)。
化学和有机合成
- 已经对苯烷基胺的碎片化进行了研究,这与了解 (2-苯丙基)(丙基)胺盐酸盐的结构性质和反应性有关。这些研究有助于更广泛地了解有机化合物及其应用 (Lightner 等,1970)。
- 对正烷基和苄胺与炔烃(如 Cp*(2)TiMe(2))的分子间加成的催化剂的研究对 (2-苯丙基)(丙基)胺盐酸盐等化合物的合成和操作具有影响 (Heutling & Doye, 2002)。
大分子前药载体
- 使用氧化纤维素作为前药载体,适用于苯丙醇胺盐酸盐等胺类药物,证明了 (2-苯丙基)(丙基)胺盐酸盐在药物递送系统中的潜力 (Zhu 等,2001)。
水性介质中的生物偶联
- 水性介质中碳二亚胺形成酰胺的机理对于理解类似于 (2-苯丙基)(丙基)胺盐酸盐的化合物的化学反应和潜在的生物偶联应用至关重要 (Nakajima & Ikada, 1995)。
安全和危害
未来方向
The future directions for the study and application of “(2-Phenylpropyl)(propyl)amine hydrochloride” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. More research is needed to fully understand its mechanism of action and potential uses in various fields .
作用机制
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
Related compounds like phenylpropanolamine have been characterized as indirect sympathomimetics, which act by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
Related compounds are known to play roles in cell growth, differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms, as well as under several pathophysiological processes including carcinogenesis and other diseases .
Result of Action
Related compounds are known to have significant effects on cellular processes, including cell growth and differentiation .
Action Environment
It is known that amines of low molar mass are quite soluble in water, and the borderline of solubility in water is at five or six carbon atoms .
属性
IUPAC Name |
2-phenyl-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-9-13-10-11(2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGDSEWYDHBOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
amine hydrochloride](/img/structure/B3086063.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
amine hydrochloride](/img/structure/B3086077.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)
![({[1,1'-biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride](/img/structure/B3086117.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)
![(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3086126.png)
![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)
